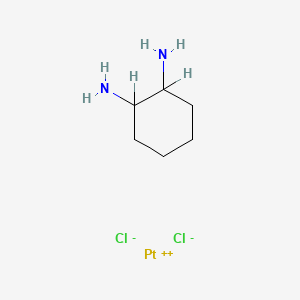
Dibekacin sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibekacin sulfate is an aminoglycoside antibiotic known for its potent antibacterial properties. It is a semisynthetic derivative of kanamycin, developed by Hamao Umezawa and collaborators for Meiji Seika . This compound is primarily used to target severe bacterial infections, especially those caused by Gram-negative bacteria . This compound is often reserved for situations where other antibiotics have failed or are deemed inappropriate due to resistance or allergy concerns .
准备方法
Synthetic Routes and Reaction Conditions
Dibekacin sulfate is synthesized from kanamycin B through a series of chemical modifications. The process involves the removal of hydroxyl groups at specific positions on the kanamycin molecule, resulting in the formation of 3’,4’-dideoxykanamycin B . The synthesis typically involves the use of reagents such as hydrogen fluoride and various protective groups to achieve the desired modifications .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces kanamyceticus to produce kanamycin B, followed by chemical modification to obtain dibekacin . The process includes purification steps to remove impurities and ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Dibekacin sulfate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different functional groups to enhance its antibacterial properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen fluoride, sodium borohydride, and various protective groups . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives with enhanced antibacterial properties. These derivatives are often tested for their efficacy against resistant bacterial strains .
科学研究应用
Dibekacin sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical modifications.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Used in clinical trials to evaluate its efficacy against multi-drug resistant bacterial strains.
Industry: Applied in the development of new antibiotics and antibacterial agents.
作用机制
Dibekacin sulfate exerts its antibacterial effects by inhibiting protein synthesis in bacteria. The compound binds irreversibly to the 30S subunit of bacterial ribosomes, disrupting the formation of the initiation complex and causing misreading of mRNA . This leads to the production of faulty proteins, ultimately resulting in bacterial cell death . The drug’s bactericidal nature makes it particularly effective against aerobic Gram-negative bacteria .
相似化合物的比较
Dibekacin sulfate is closely related to other aminoglycoside antibiotics such as gentamicin, tobramycin, and netilmicin . Compared to these compounds, this compound has unique structural modifications that render it effective against certain resistant bacterial strains . For example:
Gentamicin: Similar antibacterial spectrum but less effective against some resistant strains.
Tobramycin: Structurally similar and has a comparable antibacterial spectrum.
Netilmicin: Broader antibacterial spectrum and resistant to inactivation by certain bacterial enzymes.
Similar Compounds
- Gentamicin
- Tobramycin
- Netilmicin
- Amikacin
- Sisomicin
This compound’s unique structural modifications and potent antibacterial properties make it a valuable antibiotic in the fight against resistant bacterial infections.
属性
CAS 编号 |
64070-13-9 |
|---|---|
分子式 |
C18H39N5O12S |
分子量 |
549.6 g/mol |
IUPAC 名称 |
4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4) |
InChI 键 |
GXKUKBCVZHBTJW-UHFFFAOYSA-N |
SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
手性 SMILES |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
规范 SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
相关CAS编号 |
93965-12-9 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















